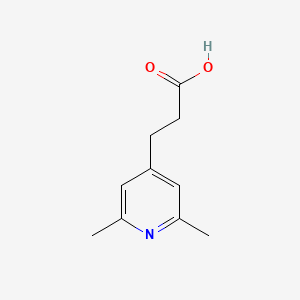

3-(2,6-Dimethylpyridin-4-yl)propanoic acid

Beschreibung

3-(2,6-Dimethylpyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with methyl groups at the 2 and 6 positions and a propanoic acid side chain at the 4 position. The pyridine ring provides electron-deficient aromatic character, while the methyl groups introduce steric effects and modulate electronic properties.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

3-(2,6-dimethylpyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-8(2)11-7/h5-6H,3-4H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

HONKTFXLHSFHDP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=N1)C)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid typically involves the reaction of 2,6-dimethylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 2,6-dimethylpyridine with a propanoic acid halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of catalysts and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Fluorinated Propanoic Acid Derivatives ()

Fluorinated propanoic acid derivatives, such as those listed in (e.g., [149339-57-1], [919005-14-4]), are characterized by extensive fluorine substitutions on alkyl or alkoxy chains. These substitutions confer high lipophilicity, chemical stability, and resistance to metabolic degradation.

Key Differences :

- Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group compared to the dimethylpyridine-substituted target compound, where the methyl groups may slightly donate electrons via hyperconjugation .

- Applications: Fluorinated derivatives are often used in surfactants, polymers, or pharmaceuticals requiring prolonged biological half-lives.

Table 1: Structural and Functional Comparison with Fluorinated Derivatives

| Compound | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| Target Compound | Pyridine | 2,6-dimethyl, propanoic acid | Moderate acidity, π-π interactions |

| [149339-57-1] | Propanoic acid | Tridecafluorooctylthio | High lipophilicity, thermal stability |

Comparison with Amino-Substituted Propanoic Acids ()

Compounds like (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid () feature amino groups attached to the propanoic acid backbone. These derivatives often exhibit stereospecific biological activity due to their chiral centers.

Key Differences :

- Functional Groups: The amino group in compounds enables hydrogen bonding, while the pyridine nitrogen in the target compound may participate in coordination chemistry or acid-base interactions .

Table 2: Comparison with Amino-Substituted Derivatives

Comparison with Halogenated Phenylamino Propanoic Acids ()

Compounds such as 3-((2,6-dichloro-4-sulfamoylphenyl)amino)propanoic acid () undergo halogenation on aromatic rings, a reaction influenced by electron-withdrawing groups like sulfamoyl.

Key Differences :

- Reactivity : The sulfamoyl group in derivatives directs electrophilic substitution to specific positions, whereas the methyl groups on the target compound’s pyridine ring may sterically hinder halogenation. The pyridine nitrogen could also alter regioselectivity in reactions .

- Acidity : Sulfamoyl groups () increase carboxylic acid acidity via electron withdrawal, whereas the methyl groups on the pyridine ring may slightly reduce acidity compared to unsubstituted pyridine derivatives .

Table 3: Reactivity and Acidity Comparison

*Note: pKa values are inferred based on substituent effects.

Biologische Aktivität

3-(2,6-Dimethylpyridin-4-yl)propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H13NO2. The compound features a pyridine ring substituted at the 2 and 6 positions with methyl groups, contributing to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may undergo hydrolysis in biological systems to release the active carboxylic acid, which can modulate enzyme activity or receptor binding. This interaction can lead to various biological effects, including anti-inflammatory and immunomodulatory responses.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study utilizing the agar diffusion method demonstrated varying levels of antimicrobial activity against different bacterial strains. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 3b | S. aureus | 20 |

| 3c | P. aeruginosa | 18 |

Table 1: Antimicrobial activity of derivatives of this compound.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs). At a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44% compared to control cultures . The effects on cytokine release are detailed in Table 2.

| Cytokine | Control Level (pg/mL) | Level with Compound (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 100 | 56 | 44 |

| IFN-γ | 80 | 17 | 79 |

| IL-10 | 30 | 50 | Increased |

Table 2: Effects of this compound on cytokine levels in PBMCs.

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of various derivatives of this compound in a model of lipopolysaccharide (LPS)-induced inflammation in mice. The administration of the compound resulted in a significant reduction in paw edema and inflammatory cell infiltration compared to the control group. Histological analysis confirmed decreased inflammation markers in treated tissues.

Case Study: Anticancer Properties

In another investigation, the compound was tested for its anticancer properties against several cancer cell lines. The results indicated that it inhibited cell proliferation effectively at concentrations as low as 10 µM. Notably, it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.